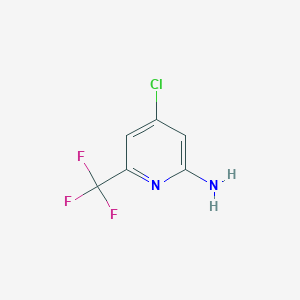

4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQHTGQCEBDIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558389 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-06-9 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine: Strategies, Mechanisms, and Protocols

Abstract

4-Chloro-6-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro and amine moieties provide versatile handles for further chemical modification. This guide provides an in-depth analysis of a robust synthetic pathway to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction: The Significance of Trifluoromethylpyridines

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This "super-fluorine" substituent can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles. Trifluoromethylpyridines (TFMPs), in particular, are privileged structures found in numerous commercialized agrochemicals and pharmaceuticals.[1][2] The synthesis of specifically substituted TFMPs, such as this compound, presents unique challenges due to the electronic effects of the substituents and the need for high regioselectivity. This document outlines a validated and logical synthetic approach, emphasizing both practical execution and theoretical understanding.

Strategic Overview: Pathways to the Target Molecule

Two primary strategies can be envisioned for the synthesis of polysubstituted pyridines:

-

Pyridine Ring Construction: Building the pyridine core from acyclic, trifluoromethyl-containing precursors via cyclocondensation reactions.[1][3][4] This approach offers the potential to install the desired substitution pattern directly.

-

Post-Formation Functionalization: Starting with a pre-formed pyridine ring and introducing the required substituents (chloro, amino, trifluoromethyl groups) in a stepwise manner.

While ring construction is powerful, a more common and often more practical approach for this specific target involves the functionalization of a readily accessible, polysubstituted pyridine intermediate. This guide will focus on a highly logical pathway involving the regioselective nucleophilic aromatic substitution (SNAr) on a dichlorinated pyridine precursor.

Workflow for the Synthesis of this compound

The proposed synthesis is a multi-step process beginning with a common starting material and proceeding through key halogenated intermediates.

Caption: Overall synthetic workflow from a dihydroxy precursor.

Core Synthesis: From Dichloro Precursor to Final Product

The cornerstone of this synthetic strategy is the selective amination of an appropriately substituted dichloropyridine. The differential reactivity of the chlorine atoms at the C2 and C4 positions, both activated by the ring nitrogen and the electron-withdrawing CF₃ group, allows for a controlled reaction.

Step 1: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine (Precursor)

The starting precursor, 2,4-dichloro-6-(trifluoromethyl)pyridine, is not commonly available off-the-shelf and must typically be synthesized. A common route begins with a cyclocondensation reaction to form a dihydroxypyridine ring, which is subsequently chlorinated.

-

Cyclocondensation: Trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoroacetoacetate, can undergo condensation with ammonia or an ammonia equivalent to form the pyridone/dihydroxypyridine core.[1]

-

Chlorination: The resulting 2,4-dihydroxy-6-(trifluoromethyl)pyridine is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), often with a catalytic amount of a tertiary amine, to yield the key 2,4-dichloro intermediate. This is a standard transformation for converting pyridones to chloropyridines.

Step 2: Regioselective Amination (Key Step)

This step involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with an ammonia source. The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogen.

Caption: The key regioselective amination reaction.

Causality Behind Experimental Choices:

-

Nucleophile: Ammonia (aqueous or in a solvent like THF or 1,4-dioxane) is used as the nitrogen source. Its small size and sufficient nucleophilicity allow it to attack the electron-deficient ring.

-

Reaction Conditions: These reactions typically require elevated temperatures (100-180°C) and, consequently, high pressure.[5][6] This is necessary to overcome the activation energy for the SNAr reaction. An autoclave or a sealed pressure vessel is mandatory for safety and to maintain the concentration of the volatile ammonia.

-

Regioselectivity Rationale: The substitution of a chlorine atom at C2 is often kinetically favored over the C4 position in such systems. The proximity of the C2 position to the ring nitrogen provides a strong inductive effect and allows for effective stabilization of the negatively charged Meisenheimer intermediate formed during the nucleophilic attack. While both positions are activated, careful control of reaction temperature and time can favor the mono-substitution at the more reactive C2 site.

Detailed Experimental Protocols

The following protocols are representative procedures synthesized from established methods for analogous transformations.[5][6] Researchers must conduct their own risk assessments before proceeding.

Protocol 1: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-6-(trifluoromethyl)pyridine (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) or a phase-transfer catalyst can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aq. NaOH) until pH > 7. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield pure 2,4-dichloro-6-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of this compound

Safety Warning: This procedure involves high pressure and temperature and MUST be performed in a certified autoclave by trained personnel.

-

Setup: In the liner of a high-pressure autoclave (e.g., a 200 mL Parr reactor), place 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 eq, e.g., 0.05 mol).

-

Reagent Addition: Add a solvent such as 1,4-dioxane or THF (approx. 50 mL) and concentrated aqueous ammonia (e.g., 28% solution, 8-10 eq).[6]

-

Reaction: Seal the autoclave according to the manufacturer's instructions. Heat the vessel to 120-150°C with vigorous stirring. The internal pressure will increase significantly. Maintain the reaction for 6-12 hours.

-

Cooling & Depressurization: Allow the autoclave to cool completely to room temperature behind a blast shield. Slowly vent the excess pressure before opening.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add water and extract the product three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by flash column chromatography to afford this compound as a solid.

Data Summary and Comparison

The efficiency of the key amination step is highly dependent on reaction conditions. Below is a table summarizing typical parameters for SNAr reactions on related chloropyridines.

| Parameter | Typical Value / Condition | Rationale / Reference |

| Starting Material | 2,4-Dichloro-6-(trifluoromethyl)pyridine | Key precursor with two leaving groups. |

| Reagent | Aqueous Ammonia (28-40%) | Nucleophilic source of the amino group.[5] |

| Solvent | THF, 1,4-Dioxane, or neat | Aids in solubility and heat transfer.[6] |

| Temperature | 120 - 180 °C | Provides activation energy for SNAr.[5] |

| Pressure | 20 - 30 atm (autogenous) | Required to maintain reagents in the liquid phase.[5] |

| Reaction Time | 6 - 12 hours | Dependent on temperature and substrate reactivity. |

| Typical Yield | 60 - 80% | Varies based on optimization and scale. |

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical intermediate, 4-Chloro-6-(trifluoromethyl)pyridin-2-amine . We will delve into its fundamental properties, synthesis, applications, and handling, providing expert insights into its role as a critical building block in modern chemistry.

Executive Summary

This compound is a halogenated and trifluoromethylated pyridine derivative. Such structures are foundational in medicinal chemistry and agrochemical development due to the unique physicochemical properties imparted by the fluorine and chlorine substituents. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved biological activity and pharmacokinetic profiles.[1][2][3] This guide provides the necessary technical data and procedural knowledge to effectively utilize this versatile compound.

Compound Identification and Physicochemical Properties

It is crucial to precisely identify the compound of interest, as several isomers exist with similar names. This guide focuses specifically on the isomer with the amino group at position 2, the chloro group at position 4, and the trifluoromethyl group at position 6.

-

Systematic Name: this compound

The compound's key physical and chemical properties are summarized below. These predicted and measured values are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 196.56 g/mol | [4] |

| Boiling Point | 213.3 ± 40.0 °C (Predicted) | [7] |

| Density | 1.507 ± 0.06 g/cm³ (Predicted) | [7] |

| Physical Form | Solid | [8] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [7][8] |

| SMILES | Nc1cc(Cl)cc(n1)C(F)(F)F | [5] |

| InChI Key | Information not readily available. |

Note on Isomers: Researchers should be aware of closely related isomers, such as 2-Chloro-6-(trifluoromethyl)pyridin-4-amine (CAS 34486-22-1) [8][9] and 6-Chloro-4-(trifluoromethyl)pyridin-2-amine (CAS 34486-23-2) [6], as data and applications for these are sometimes discussed interchangeably within the broader class of trifluoromethylpyridines. Always verify the CAS number to ensure procurement and application of the correct material.

Synthesis Strategies and Mechanistic Considerations

The synthesis of substituted aminopyridines, particularly those bearing a trifluoromethyl group, can be approached through several strategic routes. While a specific, peer-reviewed synthesis for CAS 117519-06-9 is not prominently available, established methodologies for this class of compounds provide a reliable framework.

The two primary strategies involve either building the pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine core.[3][10]

Strategy 1: Ring Construction via Cyclocondensation

This "bottom-up" approach is powerful for creating highly substituted pyridines. It typically involves the condensation of a trifluoromethyl-containing building block (like a β-ketoester) with a source of ammonia or an equivalent.[3][11]

-

Causality: This method offers precise control over the substitution pattern from the outset, avoiding issues with regioselectivity that can plague direct functionalization of a pyridine ring. The choice of the acyclic precursor directly dictates the final arrangement of substituents.

Strategy 2: C-N Bond Formation on a Chloropyridine Core

This "top-down" approach involves the amination of a suitable di-substituted pyridine. For instance, a dichlorinated trifluoromethylpyridine could be selectively aminated.

-

Expertise & Experience: A key challenge here is achieving regioselectivity. The electronic nature of the pyridine ring, influenced by the strongly electron-withdrawing -CF3 group and the halogen, will direct the incoming nucleophile (the amine source). A common method for such transformations is nucleophilic aromatic substitution (SNAr). A simple and practical method involves reacting a chloropyridine with an amide, which serves as the amine source, under reflux conditions, often without the need for a transition metal catalyst.[12]

The diagram below illustrates a generalized synthetic logic for producing a substituted aminopyridine.

Caption: Generalized synthetic strategies for substituted aminopyridines.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a "privileged" structure in medicinal chemistry.[13] Its prevalence stems from the advantageous properties conferred by the trifluoromethyl group.

-

Increased Lipophilicity: The -CF3 group enhances a molecule's ability to cross lipid membranes, which can improve oral bioavailability and cell penetration.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with -CF3 can block oxidative metabolism at that position, increasing the drug's half-life.[1][11]

-

Enhanced Binding Affinity: The high electronegativity of the -CF3 group can alter the electronic distribution of the pyridine ring and enable favorable interactions (such as dipole-dipole or hydrogen bonding) with target proteins.[1]

Derivatives of chloro-trifluoromethyl-aminopyridines serve as key intermediates in the synthesis of a wide range of therapeutic agents, particularly in oncology and infectious diseases.[1][3] For example, they are used as starting materials for compounds designed to be kinase inhibitors, which target signaling pathways that drive tumor growth.[1]

The logical workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow using a key building block.

Spectral Characterization

Verifying the identity and purity of the starting material is a cornerstone of trustworthy and reproducible research. Spectroscopic data for this compound (CAS 117519-06-9) is available from specialty chemical suppliers.[14]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR will show six distinct signals corresponding to the carbons in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region) and C-F stretching bands (around 1100-1300 cm⁻¹).

Safety, Handling, and Storage

As with all specialized chemical reagents, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. While a specific safety data sheet (SDS) for CAS 117519-06-9 is not widely published, data from closely related isomers provides authoritative guidance.[8][15]

Protocol for Safe Handling and Storage:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

-

Handling:

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The compound may be air or moisture-sensitive.

-

Temperature: Keep in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is refrigerated at 2–8 °C.[7][8]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

-

First-Aid Measures:

-

If Inhaled: Move the person into fresh air.

-

In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not discharge into sewer systems.

-

By adhering to these protocols, researchers can safely and effectively incorporate this compound into their synthetic and discovery workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthonix, Inc > 117519-06-9 | this compound [synthonix.com]

- 6. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 117519-06-9 [chemicalbook.com]

- 8. 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | 34486-22-1 [sigmaaldrich.com]

- 9. 4-Amino-2-chloro-6-(trifluoromethyl)pyridine | 34486-22-1 [chemicalbook.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. scielo.br [scielo.br]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. This compound(117519-06-9) 1H NMR spectrum [chemicalbook.com]

- 15. echemi.com [echemi.com]

Navigating the Physicochemical Landscape of Chlorinated Trifluoromethylated Pyridinamines: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Isomer-Specific Data

In the realm of medicinal chemistry and materials science, the precise physicochemical properties of a molecule are paramount. This guide addresses the topic of the melting and boiling points for 4-Chloro-6-(trifluoromethyl)pyridin-2-amine . However, a comprehensive search of current scientific literature and chemical databases reveals a critical challenge: a lack of experimentally determined, publicly available data for this specific isomer.

This is not an uncommon scenario in chemical research, where the vast number of possible isomers for a given molecular formula means that not all will have been synthesized and characterized. This guide, therefore, adopts a scientifically rigorous approach. It will provide a detailed analysis of closely related isomers for which data is available, explain the fundamental reasons for variations in physical properties between isomers, and outline the established methodologies for their experimental determination.

The Critical Role of Isomerism in Physicochemical Properties

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, has a profound impact on physical properties such as melting and boiling points. The specific placement of functional groups on the pyridine ring in the case of chlorinated trifluoromethylated pyridinamines dictates the nature and strength of intermolecular forces.

-

Dipole Moments and Polarity: The substitution pattern of the electronegative chlorine atom, the strongly electron-withdrawing trifluoromethyl group, and the hydrogen-bond-donating amine group creates a unique dipole moment for each isomer. This, in turn, influences dipole-dipole interactions between molecules.

-

Hydrogen Bonding: The accessibility of the amine group's N-H bonds and the nitrogen atom of the pyridine ring for hydrogen bonding is sterically influenced by the position of the adjacent chloro and trifluoromethyl groups.

-

Crystal Packing and Symmetry: In the solid state, the ability of a molecule to pack efficiently into a crystal lattice affects its melting point. Symmetrical molecules often have higher melting points due to more stable crystal structures.

The structural differences between this compound and its isomers are illustrated below.

Figure 1: Structural relationship between the requested compound and related isomers.

Physicochemical Data for Related Isomers

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | 34486-22-1 | C₆H₄ClF₃N₂ | No data available | 261 |

| 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 45 - 48[1][2] | 279.8 |

Note: The boiling point for 2-Chloro-6-(trifluoromethyl)pyridin-4-amine is reported in a safety data sheet[1] and a chemical supplier database[3]. The melting and boiling points for 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine are provided by a chemical supplier[1] and a safety data sheet[2].

Experimental Determination of Melting and Boiling Points

The precise determination of melting and boiling points is a cornerstone of chemical characterization, providing a crucial measure of purity. The following are standard, validated protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically < 1°C) is indicative of a high-purity compound.

Workflow for Melting Point Determination

Figure 2: Standard workflow for melting point determination.

Causality in Experimental Choices:

-

Dry Sample: Moisture can depress the melting point and broaden the range.

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting point reading as the sample temperature lags behind the thermometer reading.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Workflow for Boiling Point Determination

Figure 3: Standard workflow for micro boiling point determination.

Causality in Experimental Choices:

-

Boiling Chips: Prevent bumping and ensure smooth boiling.

-

Inverted Capillary Tube: Traps the vapor of the boiling liquid, allowing for the determination of the temperature at which the vapor pressure equals the atmospheric pressure.

-

Slow Cooling: Crucial for accurately observing the point at which the external pressure overcomes the vapor pressure.

Conclusion and Forward Outlook

While experimentally determined melting and boiling points for this compound are not currently available in the public domain, an understanding of the physicochemical principles governing its isomers provides a strong foundation for estimation and future experimental work. The protocols outlined in this guide represent the gold standard for the characterization of new chemical entities. For researchers in drug discovery and development, the synthesis and subsequent characterization of this specific isomer may be a necessary step to fully explore its potential. It is recommended that any future work on this compound includes the rigorous determination of its physical properties to enrich the collective knowledge base of the scientific community.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine, a pivotal intermediate in contemporary drug discovery and agrochemical synthesis. In the absence of extensive public data, this document establishes a foundational understanding of the compound's physicochemical properties and their influence on its solubility in organic solvents. It further presents a detailed, field-proven experimental protocol for accurate solubility determination and introduces predictive models as a strategic tool for solvent selection in research and development. This guide is intended to empower researchers, scientists, and drug development professionals with the essential knowledge to effectively handle and utilize this compound in various solvent systems.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a highly functionalized pyridine derivative. The presence of a chlorine atom, a trifluoromethyl group, and an amine moiety on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block for a diverse range of biologically active molecules. The trifluoromethyl group, in particular, is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The solubility of this intermediate in organic solvents is a critical parameter that dictates its utility and the efficiency of its application in synthesis and formulation. Key processes influenced by solubility include:

-

Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the concentration of the reactants in solution.

-

Purification: Techniques such as crystallization, precipitation, and chromatography are fundamentally reliant on differential solubility.

-

Formulation: For final product efficacy, understanding solubility is paramount for developing stable and bioavailable formulations.

-

Process Safety and Scalability: Proper solvent selection based on solubility data is crucial for safe and reproducible large-scale manufacturing.

This guide will provide a robust framework for understanding and determining the solubility of this compound, enabling more efficient and informed process development.

Physicochemical Properties: A Predictive Foundation

While experimental data for this compound is scarce, we can infer its likely behavior by examining its structural features and the properties of its isomer, 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, for which some computed data is available.[1]

| Property | Estimated Value/Information | Source |

| Molecular Formula | C₆H₄ClF₃N₂ | - |

| Molecular Weight | 196.56 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Calculated LogP | 2.4 | [1] |

| Hydrogen Bond Donors | 1 (from the amine group) | - |

| Hydrogen Bond Acceptors | 3 (from the pyridine nitrogen and fluorine atoms) | - |

The calculated LogP value of 2.4 for the isomer suggests that this compound is a moderately lipophilic compound.[1] This indicates a preference for organic solvents over water. The presence of both hydrogen bond donors and acceptors suggests that it can interact with a range of solvents, from non-polar aprotics to polar protics.

The trifluoromethyl group is strongly electron-withdrawing, which will decrease the basicity of the pyridine nitrogen and the exocyclic amine compared to unsubstituted pyridines. The chlorine atom also contributes to the electron-deficient nature of the ring. These electronic effects will influence the compound's interactions with acidic or basic solvents.

Qualitative Solubility Insights from Synthetic Chemistry

A review of synthetic routes for related trifluoromethyl-substituted pyridines provides valuable qualitative information about the solubility of this compound. Solvents are often chosen for reactions and purifications based on their ability to dissolve the reactants and the product at different temperatures.

-

High Solubility is likely in:

-

Chlorinated Solvents: Dichloromethane is frequently used as a reaction solvent for the synthesis of related compounds, suggesting good solubility.[2]

-

Ethereal Solvents: Tetrahydrofuran (THF) is another common reaction solvent, indicating high solubility.[2][3]

-

Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used to dissolve similar heterocyclic compounds for biological screening and synthesis, implying good solubility.

-

-

Moderate to Low Solubility is likely in:

-

Alcohols: While capable of hydrogen bonding, the overall lipophilicity of the molecule may limit its solubility in lower alcohols like methanol and ethanol compared to more non-polar solvents.

-

Hydrocarbons: Solvents like hexane and heptane are often used for recrystallization, which implies that the compound is likely to be sparingly soluble in these non-polar solvents at room temperature, with solubility increasing upon heating.[4]

-

Predictive Solubility Models: A First Principles Approach

In the absence of experimental data, computational models can provide a valuable starting point for solvent selection. Quantitative Structure-Property Relationship (QSAR) models and other machine-learning-based approaches can predict solubility based on the molecular structure.[5][6][7][8]

Several online platforms and software packages offer solubility prediction modules.[9][10][11][12] These tools typically use a variety of molecular descriptors (e.g., LogP, polar surface area, hydrogen bond donors/acceptors) to estimate solubility in different solvents.

Logical Workflow for Predictive Solubility Assessment:

Caption: Predictive solubility assessment workflow.

It is crucial to recognize that these predictions are in silico estimations and should always be validated by experimental determination.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Analyze the diluted sample of the saturated solution using the same method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound in a given organic solvent is governed by a complex interplay of intermolecular forces.

-

"Like Dissolves Like": This fundamental principle suggests that solutes dissolve best in solvents with similar polarity. The moderately lipophilic nature of our target compound (inferred from the calculated LogP) suggests a preference for solvents of intermediate polarity.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the pyridine nitrogen and fluorine atoms can act as acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) can interact favorably with the solute, although this may be counteracted by the energy required to break the solvent-solvent hydrogen bonds.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl, C-F, and C-N bonds will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions will be present between the solute and all solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation. A high melting point can be indicative of a strong crystal lattice and potentially lower solubility.

Conclusion: A Strategic Approach to Solubility

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this technical guide provides a robust framework for researchers to navigate this challenge. By leveraging an understanding of the compound's physicochemical properties, gleaning qualitative insights from synthetic literature, employing predictive modeling, and, most importantly, conducting rigorous experimental determination, scientists and developers can confidently select the optimal solvent systems for their specific applications. This strategic approach will undoubtedly lead to more efficient, scalable, and successful outcomes in the synthesis and formulation of novel chemical entities based on this versatile building block.

References

- 1. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Predicting Solubility | Rowan [rowansci.com]

- 9. On-line Software [vcclab.org]

- 10. acdlabs.com [acdlabs.com]

- 11. chemaxon.com [chemaxon.com]

- 12. Predictor Solubility [chematlas.chimie.unistra.fr]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-6-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest, embodying a trifluoromethyl group that can enhance metabolic stability and a chloro substituent that offers a site for further chemical modification.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of the molecular architecture of such compounds in solution. This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its distinct substituents on the magnetic environments of its constituent nuclei.

The strategic placement of the chloro, trifluoromethyl, and amine groups on the pyridine ring creates a unique electronic and steric environment, which is reflected in the chemical shifts and coupling constants observed in its NMR spectra. Understanding these spectral features is crucial for researchers in confirming the identity and purity of synthesized batches and for professionals in drug development seeking to understand the molecule's solution-state conformation and potential interactions.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups, along with the electron-donating character of the amine group, will significantly influence the chemical shifts of the aromatic protons.

The anticipated signals are as follows:

-

H-3 and H-5 Protons: The pyridine ring contains two aromatic protons at positions 3 and 5. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals. The proton at the 5-position (H-5) is flanked by a chlorine atom and a trifluoromethyl group, both of which are strongly electron-withdrawing. This will deshield H-5, causing it to resonate at a downfield chemical shift. The proton at the 3-position (H-3) is adjacent to the electron-donating amine group and the chloro group. The donating effect of the amine will shield this proton to some extent, causing it to appear at a relatively upfield position compared to H-5. These two protons will likely exhibit a small long-range coupling (⁴J) to each other.

-

Amine Protons (NH₂): The protons of the primary amine group will typically appear as a broad singlet. The chemical shift of the NH₂ protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 7.0 | Doublet | ⁴J(H-3, H-5) ≈ 1-2 Hz |

| H-5 | 7.2 - 7.7 | Doublet | ⁴J(H-3, H-5) ≈ 1-2 Hz |

| NH₂ | 4.5 - 6.0 | Broad Singlet | - |

Note: These are predicted values based on the analysis of substituted pyridines. Actual experimental values may vary.[3][4][5]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the attached substituents and the overall electron distribution within the aromatic system.

The anticipated signals are as follows:

-

C-2, C-4, and C-6: These carbons are directly attached to the substituents. The C-2 carbon, bonded to the amine group, will be significantly influenced by its electron-donating nature. The C-4 carbon, bearing the chlorine atom, will be deshielded due to the electronegativity of chlorine. The C-6 carbon, attached to the trifluoromethyl group, will also be deshielded.

-

C-3 and C-5: These carbons are expected to have chemical shifts influenced by the adjacent substituents. C-3 will be shielded by the neighboring amine group, while C-5 will be deshielded by the adjacent chloro and trifluoromethyl groups.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J(C-F)).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 105 - 110 |

| C-4 | 145 - 150 |

| C-5 | 115 - 120 |

| C-6 | 148 - 152 (quartet, ²J(C-F)) |

| CF₃ | 120 - 125 (quartet, ¹J(C-F)) |

Note: These are predicted values based on the analysis of substituted pyridines.[6]

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is generally used to simplify the spectrum to single lines for each carbon. A sufficient number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Below is a graphical representation of the experimental workflow:

Caption: Experimental workflow for NMR analysis.

Molecular Structure and Key NMR Interactions

The following diagram illustrates the structure of this compound and highlights the key through-bond interactions that give rise to scalar couplings.

Caption: Structure and key proton-proton coupling.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic features that are a direct consequence of its unique substitution pattern. A thorough understanding of these spectra is indispensable for the unambiguous structural verification of this important heterocyclic compound. The methodologies and predictive analyses presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted pyridines. The combination of detailed spectral interpretation and a robust experimental protocol will empower scientists to confidently identify and utilize this molecule in their research and development endeavors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Introduction: The Significance of a Fluorinated Pyridine in Modern Drug Discovery

4-Chloro-6-(trifluoromethyl)pyridin-2-amine is a key building block in the landscape of modern medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a chloro group, an amine group, and a trifluoromethyl group, makes it a highly versatile intermediate for the synthesis of complex pharmaceutical compounds.[1][2] The strategic inclusion of the trifluoromethyl (-CF3) group is of particular importance, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] These improved properties are crucial for the development of new therapeutics.[1][2] Given its foundational role, a comprehensive understanding of its analytical characterization is paramount for researchers and drug development professionals. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of this important compound. This guide offers an in-depth exploration of the theoretical and practical aspects of acquiring and interpreting the infrared spectrum of this compound.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a high-quality Fourier-Transform Infrared (FTIR) spectrum is contingent on meticulous sample preparation. For a solid compound such as this compound, several methods are available. The choice of method depends on the available equipment and the desired spectral quality.

Recommended Sample Preparation: Thin Solid Film Method

This method is often preferred in teaching and research laboratories for its simplicity and the high quality of the resulting spectra.[4][5]

Methodology:

-

Sample Dissolution: Dissolve a small amount (approximately 5-10 mg) of this compound in a few drops of a volatile solvent with low infrared absorption in the fingerprint region, such as methylene chloride.

-

Deposition: Using a pipette, carefully deposit a drop of the solution onto the surface of an infrared-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the salt plate.[4]

-

Spectral Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first to be automatically subtracted from the sample spectrum.

Causality Behind Choices:

-

Methylene Chloride: This solvent is chosen for its volatility, ensuring rapid and complete removal, and its relatively simple infrared spectrum that is less likely to interfere with the analyte's spectrum.

-

Thin Film: A thin, uniform film minimizes scattering of the infrared beam and avoids peak saturation, ensuring that the Beer-Lambert law is obeyed and the peak intensities are proportional to the concentration of the functional groups.

Alternative Method: Potassium Bromide (KBr) Pellet

This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide powder.[6][7]

Methodology:

-

Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[6][8]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[6]

-

Spectral Acquisition: Place the KBr pellet in a suitable holder in the FTIR spectrometer and acquire the spectrum. A blank KBr pellet should be used to obtain a background spectrum.[7]

Causality Behind Choices:

-

KBr Matrix: KBr is transparent to infrared radiation in the mid-IR region and acts as a non-absorbing matrix to hold the sample.[6][7]

-

Fine Grinding: This is crucial to reduce scattering of the infrared beam, which can lead to distorted peak shapes.[8]

Workflow for FTIR Analysis of this compound

Caption: Experimental workflow for FTIR analysis.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A systematic analysis of the spectrum allows for the confirmation of its molecular structure.

N-H Vibrations (Primary Amine)

-

N-H Stretching: Primary amines typically exhibit two distinct bands in the 3550-3250 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[9][10][11] The presence of two bands is a definitive indicator of a primary amine (-NH₂).[11]

-

N-H Bending (Scissoring): A characteristic absorption band for the N-H bending vibration of primary amines is expected in the 1650-1580 cm⁻¹ range.[9][11]

-

N-H Wagging: A broad, strong band due to out-of-plane N-H wagging may be observed in the 910-665 cm⁻¹ region.[11]

C-F and CF₃ Vibrations (Trifluoromethyl Group)

The trifluoromethyl group gives rise to some of the most intense bands in the infrared spectrum due to the high polarity of the C-F bonds.

-

C-F Stretching: Intense and characteristic C-F stretching absorptions are expected in the 1300-1000 cm⁻¹ region.[12][13] For a CF₃ group, multiple strong bands are often observed due to symmetric and asymmetric stretching modes, which can be coupled with other vibrations.[12][14][15]

-

CF₃ Deformation: CF₃ deformation (bending) vibrations typically appear at lower frequencies, often in the 700-500 cm⁻¹ range.[14]

Pyridine Ring Vibrations

The substituted pyridine ring has a complex set of vibrational modes.

-

C=C and C=N Stretching: Aromatic and heteroaromatic rings show C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region.[16][17] For pyridines, bands are typically observed around 1600, 1585, 1500, and 1450 cm⁻¹.[17]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[18]

-

Ring Bending and Deformation: In-plane and out-of-plane ring deformation modes give rise to a series of bands in the fingerprint region below 1000 cm⁻¹.[19]

C-Cl Vibration

-

C-Cl Stretching: The C-Cl stretching vibration for an aromatic chloride is expected in the 850-550 cm⁻¹ range.[18] The exact position can be influenced by coupling with other vibrations.[20]

Summary of Expected Infrared Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3550 - 3250 (two bands) | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C=C and C=N Ring Stretch | Pyridine Ring | 1650 - 1400 (multiple bands) | Medium to Strong |

| Asymmetric & Symmetric C-F Stretch | Trifluoromethyl (-CF₃) | 1300 - 1000 | Very Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| N-H Wagging | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

| C-Cl Stretch | Aryl Chloride | 850 - 550 | Medium to Strong |

| CF₃ Deformation | Trifluoromethyl (-CF₃) | 700 - 500 | Medium |

Conclusion

Infrared spectroscopy serves as an indispensable analytical tool for the structural verification of this compound. By understanding the characteristic vibrational frequencies of the primary amine, trifluoromethyl, chloro, and pyridine functionalities, researchers can confidently confirm the identity and purity of this vital synthetic intermediate. The protocols and spectral interpretations provided in this guide offer a robust framework for the effective application of FTIR spectroscopy in the fields of chemical synthesis and pharmaceutical development, ensuring the integrity of the materials that form the basis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. 723. The frequencies and intensities of the N–H stretching vibrations in primary amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. bjp-bg.com [bjp-bg.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. davuniversity.org [davuniversity.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Structural Elucidation of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine and a detailed methodology for its determination. While a solved crystal structure for this specific compound is not publicly available, this document serves as an expert guide for researchers and drug development professionals on the experimental workflow and theoretical considerations for its structural elucidation. We will delve into the expected molecular geometry, potential intermolecular interactions, and a step-by-step protocol for single-crystal X-ray diffraction analysis. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental insights.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Pyridine rings are a common scaffold in pharmaceuticals, and the presence of a trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2][3] The chlorine atom and the amine group provide key reactive sites for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules.[1] Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism screening, and predicting material properties. This guide outlines the process to achieve that understanding.

Molecular Properties and Spectroscopic Data

Before embarking on a crystallographic study, it is essential to characterize the compound using other analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂ | PubChem |

| Molecular Weight | 196.56 g/mol | [4] |

| IUPAC Name | This compound | |

| CAS Number | 117519-06-9 | [5] |

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are vital for confirming the chemical identity and purity of the material prior to crystallization experiments.[6]

Theoretical Crystal Structure Considerations

Based on the functional groups present in this compound, we can predict the types of intermolecular interactions that will likely govern its crystal packing.

-

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the pyridinic nitrogen is a potential hydrogen bond acceptor. This suggests the formation of N-H···N hydrogen bonds, which could lead to the formation of dimers, chains, or more complex networks in the crystal lattice.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

-

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing trifluoromethyl and chloro groups and the electron-donating amine group.

A thorough understanding of these potential interactions is critical for designing crystallization experiments and for interpreting the final crystal structure.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process that requires meticulous attention to detail.[7][8][9]

Step 1: Crystal Growth

The first and often most challenging step is to grow a single crystal of sufficient size and quality.[7][8]

Protocol: Slow Evaporation Method

-

Solvent Selection: Begin by testing the solubility of this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

-

Controlled Evaporation: Cover the vial with a cap that has a few small pinholes. This allows for slow evaporation of the solvent over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber.

-

Monitoring: Regularly inspect the vial for the formation of single crystals. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested.[7][8]

Step 2: Data Collection

Once a suitable crystal is obtained, X-ray diffraction data can be collected.[10]

Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: Using a micromanipulator and a microscope, select a well-formed single crystal and mount it on a goniometer head.[10]

-

Instrument Setup: The data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8][10]

-

Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[9]

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[9]

Step 3: Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.[7]

Protocol: Structure Solution and Refinement

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data using least-squares methods.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Anticipated Crystallographic Data

The following table outlines the typical parameters that would be reported in a crystallographic information file (CIF) for this compound.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Density (calculated) (g/cm³) | Calculated crystal density |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

| Goodness-of-fit | An indicator of the quality of the structure refinement |

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its elucidation. By following the detailed experimental protocols and considering the theoretical underpinnings of its molecular interactions, researchers can confidently approach the structural analysis of this and related compounds. The resulting structural information will be invaluable for advancing its applications in drug discovery and materials science, enabling a deeper understanding of its structure-property relationships.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 117519-06-9 [chemicalbook.com]

- 6. This compound(117519-06-9) 1H NMR [m.chemicalbook.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencevivid.com [sciencevivid.com]

reactivity and stability of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Introduction

This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical development.[1] Its unique molecular architecture, featuring an electron-donating amine, an electron-withdrawing trifluoromethyl group, and a reactive chlorine atom, imparts a distinct reactivity profile that makes it an invaluable intermediate for synthesizing complex, high-value molecules.[1][2] The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of diverse molecular scaffolds with enhanced biological activity, metabolic stability, and lipophilicity, properties often attributed to the trifluoromethyl moiety.[1][2]

This guide provides a comprehensive technical overview of the . It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's chemical behavior, practical experimental protocols, and safe handling procedures.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups and the pyridine core.

-

Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ moiety significantly decreases the electron density of the pyridine ring. This "activation" renders the ring highly susceptible to nucleophilic attack.[2][3][4]

-

Chloro (-Cl) Group: Positioned at C4, the chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is enhanced by the electron-deficient nature of the ring.[3][4]

-

Amino (-NH₂) Group: Located at C2, the amino group is a strong electron-donating group via resonance. It also functions as a nucleophilic center and can direct certain reactions.

This specific arrangement of functional groups makes the C4 position the most electrophilic and, therefore, the primary site for nucleophilic substitution.

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₆H₄ClF₃N₂ |

| Molecular Weight | 196.56 g/mol [5] |

| CAS Number | 34486-22-1[5][6][7] |

| Appearance | Solid[8] |

| Boiling Point | 261°C[7] |

| Density | 1.507 g/cm³[7] |

| Flash Point | 112°C[7] |

| Storage Temperature | 2-8°C, under inert atmosphere[7][8] |

Reactivity Profile and Synthetic Utility

The electron-deficient pyridine ring is the central determinant of the compound's reactivity, primarily facilitating nucleophilic substitution and metal-catalyzed cross-coupling reactions at the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prominent reaction pathway for this molecule. The strong electron-withdrawing effect of the -CF₃ group, combined with the inductive effect of the ring nitrogen, makes the C4 position highly electrophilic and ripe for substitution by a wide range of nucleophiles.[9][10]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles include primary and secondary amines, alcohols, and thiols, allowing for the facile introduction of diverse functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring facilitates the rate-determining oxidative addition step in the catalytic cycle.[4] While chloroarenes are typically less reactive than their bromo or iodo counterparts (reactivity: I > Br > Cl), effective coupling can be achieved with appropriate catalyst systems.[4]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[11][12]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Stability and Degradation

Understanding the stability of this compound is crucial for its storage, handling, and application in multi-step syntheses.

Storage and Handling

Safety Data Sheets (SDS) provide the primary guidance for safe handling and storage.[13]

-

Storage Conditions: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[7][8]

-

Incompatibilities: Avoid strong oxidizing agents and incompatible materials as specified in the SDS. While specific data is limited, compounds of this class may react with strong acids or bases.[13]

-

Personal Protective Equipment (PPE): Due to its hazard profile—harmful if swallowed and causes skin and eye irritation—appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][14][15] All manipulations should be performed in a well-ventilated fume hood.[13][14]

Potential Degradation Pathways

While specific degradation studies on this molecule are not widely published, degradation can be inferred from the reactivity of its functional groups.

-

Oxidative Degradation: Aromatic amines can be susceptible to oxidation, especially at elevated temperatures or in the presence of metal catalysts and oxygen.[16][17][18] This can lead to the formation of colored impurities and complex byproducts.

-

Thermal Degradation: High temperatures, particularly above the boiling point, can cause decomposition.[16] The specific decomposition products are not documented but could involve reactions of the amine and trifluoromethyl groups.[13]

-

Hydrolysis: The C-Cl bond may undergo hydrolysis to the corresponding pyridinol under forcing acidic or basic conditions, although this is generally less favorable than substitution with softer nucleophiles.

Stability Data Summary

| Condition | Stability/Reactivity | Notes |

| Normal Storage | Stable when stored as recommended. | Keep cool, dry, and under inert gas.[8][13][14] |

| Air/Moisture | Potentially sensitive. | Inert atmosphere storage is recommended.[8] |

| Elevated Temperature | Potential for thermal degradation.[16] | Decomposition temperature not specified.[13] |

| Strong Oxidizers | Incompatible. | Risk of vigorous reaction.[13] |

| Strong Acids/Bases | Potential for hydrolysis or other reactions. | Data not available.[13] |

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes a typical procedure for the SNAr reaction at the C4 position.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine | 1196154-31-0 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-chloro-6-(trifluoromethyl)pyridine | 34486-22-1 [chemicalbook.com]

- 7. 4-Amino-2-chloro-6-(trifluoromethyl)pyridine | 34486-22-1 [amp.chemicalbook.com]

- 8. 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | 34486-22-1 [sigmaaldrich.com]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 10. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.fi [fishersci.fi]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. sintef.no [sintef.no]

- 17. forcetechnology.com [forcetechnology.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide for Researchers: Sourcing and Qualification of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Introduction: The Strategic Importance of Trifluoromethylpyridines

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable. Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structure. The incorporation of a trifluoromethyl (–CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These enhancements are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of new therapeutic and crop protection agents.[3][4]

This guide focuses on a specific, high-value building block: 4-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS No. not definitively established in public databases, often cataloged under related isomers). Its unique substitution pattern offers multiple reaction sites for constructing complex molecular architectures. However, sourcing this specific isomer presents significant challenges, including potential contamination with structurally similar isomers.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a framework for identifying reliable commercial suppliers, establishing robust quality control protocols for incoming material, and ensuring the safe handling of this reactive intermediate.

Chapter 1: The Sourcing Challenge: Navigating the Isomeric Landscape

The synthesis of multi-substituted pyridine rings is a complex process that can yield a variety of structural isomers.[5][6] A primary challenge in procuring this compound is ensuring it is not contaminated with other isomers, such as:

-

4-Amino-2-chloro-6-(trifluoromethyl)pyridine (CAS: 34486-22-1) [7][8][9]

-

4-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS: 1196153-86-2) [10][11]

-

Numerous other positional isomers.

The presence of these isomers, even in small quantities, can derail subsequent synthetic steps and complicate biological assays. Therefore, a rigorous approach to supplier selection and material verification is not just recommended—it is essential for reproducible, high-quality research.

Chapter 2: A Framework for Commercial Supplier Evaluation

Selecting a supplier for a critical chemical intermediate requires due diligence beyond simply comparing price and availability. The following workflow and criteria provide a robust framework for evaluating and qualifying potential suppliers.

Supplier Selection Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]